5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline
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Overview
Description
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline, also known as DPAQ, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label and track cellular components.
Mechanism Of Action
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline works by binding to cellular components and emitting fluorescent light when excited by a specific wavelength of light. The exact mechanism of action is not fully understood, but it is believed that 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline binds to specific amino acid residues in proteins and other cellular components.
Biochemical And Physiological Effects
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is generally considered to be non-toxic and has minimal effects on cellular function. However, it is important to note that the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels. For example, the binding of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline to actin filaments can alter their dynamics and affect cellular motility.
Advantages And Limitations For Lab Experiments
One advantage of using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is its high sensitivity and specificity for labeling cellular components. It is also relatively easy to use and can be applied to a wide range of biological systems. However, one limitation of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline is that it requires the use of specialized equipment, such as a fluorescence microscope, to visualize the labeled components. Additionally, the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline can alter the behavior of the cellular components it labels, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in scientific research. One area of interest is the development of new methods for labeling and tracking cellular components using 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline. Another area of interest is the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in live-cell imaging to study the dynamics of cellular components in real-time. Additionally, there is potential for the use of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline in diagnostic and therapeutic applications, such as the detection and treatment of cancer cells.
Synthesis Methods
The synthesis of 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline involves a multi-step process that begins with the reaction of 2-chloro-6-methylquinoline with sodium azide. The resulting compound is then reacted with p-dimethylaminobenzene diazonium salt to form 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline.
Scientific Research Applications
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has been widely used in scientific research as a fluorescent dye to label and track cellular components. It has been used to study the dynamics of actin filaments, microtubules, and other cytoskeletal structures. 5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline has also been used to label proteins and study their localization and trafficking within cells.
properties
CAS RN |
17400-70-3 |
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Product Name |
5-((p-(Dimethylamino)phenyl)azo)-6-methylquinoline |
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(6-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-6-11-17-16(5-4-12-19-17)18(13)21-20-14-7-9-15(10-8-14)22(2)3/h4-12H,1-3H3 |
InChI Key |
YMIGZFUAYQRQRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)N=NC3=CC=C(C=C3)N(C)C |
synonyms |
N,N-dimethyl-4-(6-methylquinolin-5-yl)diazenyl-aniline |
Origin of Product |
United States |
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